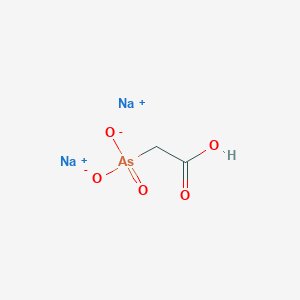
Texiltriclorosilano
Descripción general
Descripción
Thexyltrichlorosilane (C2H5Cl3Si) is an organosilicon compound that has been widely used in the scientific research community for a variety of applications. It is a colorless liquid with a sweet, pungent odor and is known to be highly reactive. It is a versatile reagent that can be used to synthesize a wide range of organosilicon compounds, as well as being used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Síntesis de compuestos basados en silicio
El texiltriclorosilano es un compuesto basado en silicio que puede utilizarse en la síntesis de otros compuestos basados en silicio .
Agrupación de microplásticos
Las investigaciones han demostrado que los alquiltriclorosilanos, como el this compound, se pueden utilizar para aglomerar microplásticos en el agua . Este proceso implica fijar microplásticos (mezclas de polietileno (PE) y polipropileno (PP)) y formar aglomerados más grandes . Esto podría utilizarse potencialmente para ayudar a limpiar la contaminación por microplásticos en los entornos acuáticos .
Modificación de la superficie
El this compound se puede utilizar para la modificación de la superficie en la producción de nanopartículas a base de sílice . El paso de modificación de la superficie es crucial para determinar las propiedades de la superficie de la sílice, que puede tener diversas aplicaciones, como la catálisis avanzada, la administración de fármacos, las aplicaciones biomédicas, las aplicaciones de remediación ambiental y el tratamiento de aguas residuales .
Producción de materiales resistentes a la corrosión
Debido a su estructura química, el this compound puede utilizarse potencialmente en la producción de materiales resistentes a la corrosión . El compuesto en sí es sensible a la humedad y puede ser corrosivo para los metales , lo que sugiere que podría utilizarse para crear materiales que resistan la corrosión.
Producción de materiales combustibles
El this compound es un líquido combustible , lo que sugiere que podría utilizarse potencialmente en la producción de materiales combustibles o como componente en ciertos tipos de combustible.
Producción de sensores químicos
Safety and Hazards
Thexyltrichlorosilane is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers A comparative study of the influence of linear and branched alkyltrichlorosilanes on the removal efficiency of polyethylene and polypropylene-based microplastic particles from water was found . The study investigates alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms for their suitability to fix microplastics and to form larger agglomerates .
Propiedades
IUPAC Name |
trichloro(2,3-dimethylbutan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLOLAFIFULFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570094 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-53-6 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thexyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














